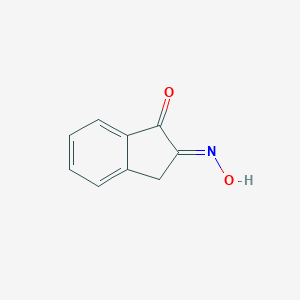

Indan-1,2-dione-2-oxime

Descripción general

Descripción

Synthesis Analysis

The synthesis of indan-1,2-dione derivatives involves several methods, including the oxidation of indane derivatives to produce isobenzofuran-1(3H)-one and isobenzofuran-1,3-dione under subcritical conditions with molecular oxygen and H2O2. This process highlights a simple, economical, and environmentally benign approach for generating these compounds in a single step without the need for a catalyst, showcasing the versatility and accessibility of synthesizing indan-1,2-dione derivatives (Şimşek Kuş, 2013).

Molecular Structure Analysis

The molecular structure and vibrational studies of indan derivatives, including 1H-indene-1,3(2H)-dione, have been extensively analyzed using density functional theory (DFT) calculations. These studies reveal that the molecules exhibit non-planar configurations, contributing to their reactivity and polarity differences. The electronic properties, such as the frontier orbital energy gap and dipole moment, underscore the reactive and polar nature of these compounds, providing insights into their molecular behavior and potential chemical interactions (Prasad et al., 2010).

Chemical Reactions and Properties

In exploring the chemical reactions and properties, the copper-catalyzed annulation of O-acyl oximes with cyclic 1,3-diones offers a concise synthesis route to 7,8-dihydroindolizin-5(6H)-ones and cyclohexanone-fused furans. This method demonstrates the substituent-controlled selective radical coupling process, highlighting the compound's versatility in undergoing various chemical transformations (Yang et al., 2023).

Physical Properties Analysis

The analysis of physical properties, particularly through theoretical and spectroscopic studies, provides a coherent picture of the tautomeric equilibrium in 2-substituted indan-1,3-diones. These investigations into the influence of substituents and solvent polarity on tautomeric equilibria contribute to a deeper understanding of the physical behavior of these compounds under various conditions, offering insights into their stability, solubility, and intermolecular interactions (Angelova et al., 2007).

Chemical Properties Analysis

The chemical properties of indan-1,2-dione derivatives, including their reactivity and potential for forming diverse molecular structures, are exemplified by the efficient green synthesis of novel functionalized molecules. Such synthetic approaches highlight the compound's capacity to participate in regioselective and stereoselective reactions, underscoring its utility in creating highly functionalized molecular hybrids and its significance in organic synthesis (Rajeswari et al., 2015).

Aplicaciones Científicas De Investigación

Pharmacological Applications : Indan-1,3-diones, derivatives of Indan-1,2-dione-2-oxime, have been investigated for their pharmacological properties. For instance, they have been studied in the context of uricosuria and diuresis, with findings indicating significant pharmacological effects (Woltersdorf et al., 1984).

Tautomeric Equilibrium Study : Research into the structures of 2-substituted indan-1,3-diones, closely related to Indan-1,2-dione-2-oxime, reveals insights into tautomeric equilibrium in different solvents. This understanding is crucial in fields like organic chemistry and pharmaceuticals (Angelova et al., 2007).

Intramolecular Proton Transfer : Studies on indan-1,3-dione derivatives, such as 2-(hydroxyaminomethylidene)-indan-1,3-dione, show fast intramolecular proton transfer, a phenomenon important in various chemical processes (Enchev et al., 2005).

Anticoagulant Properties : Indan derivatives like 1H-indene-1,3(2H)-dione have been identified as anticoagulants, playing a crucial role in preventing blood coagulation. This has implications in medical treatments and drug development (Prasad et al., 2010).

Synthetic Applications : Indan derivatives are used in synthesizing substituted isobenzofuran-1(3H)-ones and isobenzofuran-1,3-diones. Such synthetic applications are essential in organic chemistry and materials science (Şimşek Kuş, 2013).

Versatile Building Block : Indan-1,3-dione, a derivative, serves as a versatile building block in a range of applications, from biosensing to bioimaging and electronics. This highlights the compound's adaptability in various scientific fields (Pigot et al., 2022).

Photoremovable Protecting Groups : Certain esters of indan-1,3-dione act as photoremovable protecting groups, useful in photochemistry and related applications (Literák et al., 2008).

Hypolipidemic Activity : Indan-1,3-dione derivatives have been studied for their hypolipidemic activity in rodents, indicating potential applications in treating lipid disorders (Murthy et al., 1985).

Mecanismo De Acción

Target of Action

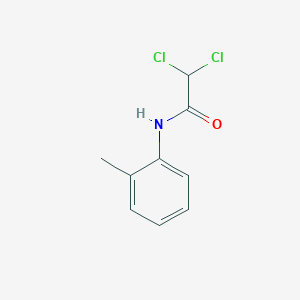

Indan-1,2-dione-2-oxime, also known as 2-Oximino-1-indanone, is an organic compound with the molecular formula C9H7NO2 It is known that the compound is used in the first stage of forensic identification of latent fingerprints .

Mode of Action

It is known to interact with amino acids left behind by the human hand, which may be developed into fingerprints . The results of this interaction are photographed with a special filter under a strong yellow-green fluorescent or green laser .

Biochemical Pathways

Its use in the development of latent fingerprints suggests it may interact with proteins or other biomolecules present in the residue left by human fingers .

Result of Action

The primary known result of the action of Indan-1,2-dione-2-oxime is the development of latent fingerprints. It is particularly useful for paper, and for items printed with thermal inks such as receipts . The compound interacts with amino acids left behind by the human hand, allowing for the visualization of fingerprints .

Action Environment

The action of Indan-1,2-dione-2-oxime can be influenced by environmental factors. For instance, the quality of fingerprints developed may depend on the surface on which they are found, the age of the fingerprints, and the conditions under which they were left . .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2E)-2-hydroxyimino-3H-inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9-7-4-2-1-3-6(7)5-8(9)10-12/h1-4,12H,5H2/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWEXMSPEUDRDPH-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)C1=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1C2=CC=CC=C2C(=O)/C1=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Hydroxyimino)-2,3-dihydro-1H-inden-1-one | |

CAS RN |

15028-10-1 | |

| Record name | 1, 2-oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC17537 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17537 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Oximino-1-indanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the hydrogen bonding behavior of Indan-1,2-dione 2-oxime in the solid state?

A1: Indan-1,2-dione 2-oxime molecules exhibit a planar geometry in the solid state and form dimers through tandem hydrogen bonding. [] This means that two hydrogen bonds form between each pair of molecules, creating a stable network. This information is crucial for understanding the compound's physical properties and potential applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.